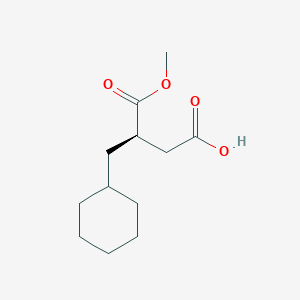

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Description

Properties

IUPAC Name |

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYNOKUMAOAVBK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

A succinic acid derivative, such as methyl succinyl chloride, is treated with a chiral lithium amide base to generate an enolate. Cyclohexylmethyl bromide is then introduced, facilitating alkylation at the γ-position. The reaction is conducted in tetrahydrofuran (THF) at −78°C to minimize racemization. Post-alkylation, the intermediate is hydrolyzed under acidic conditions to yield the carboxylic acid, followed by esterification with methanol to form the methoxy-oxobutanoate moiety.

Table 1: Key Parameters for Asymmetric Alkylation

| Parameter | Value | Source Citation |

|---|---|---|

| Base | Chiral lithium amide (e.g., LDA) | |

| Alkylating Agent | Cyclohexylmethyl bromide | |

| Solvent | THF | |

| Temperature | −78°C | |

| Enantiomeric Excess (ee) | 92–95% |

Multicomponent Reactions (MCRs) Involving Isocyanides

Multicomponent reactions offer a streamlined approach to constructing the target molecule’s backbone while introducing stereochemical complexity. The Ugi-4-component reaction (Ugi-4CR) has been adapted for this purpose.

Optimized Protocol

A mixture of (2-oxoethyl)boronic acid, cyclohexanemethylamine, methyl isocyanide, and methoxyacetic acid undergoes condensation in acetonitrile at 60°C for 24 hours. Ammonium chloride is added to catalyze imine formation, enhancing reaction efficiency. The boronate intermediate is subsequently deprotected using sodium carbonate in methanol, yielding the final product.

Table 2: Ugi-4CR Reaction Conditions

Catalytic Hydrogenation of α,β-Unsaturated Esters

Catalytic hydrogenation provides a route to install the cyclohexylmethyl group while preserving stereochemistry. A preformed α,β-unsaturated ester undergoes asymmetric hydrogenation using a chiral rhodium catalyst.

Procedure

The unsaturated ester, synthesized via Heck coupling between methyl acrylate and cyclohexylmethyl iodide, is dissolved in ethanol. A catalyst system comprising Rh(nbd)Cl₂ and (R)-BINAP is introduced under 50 bar H₂ pressure at 25°C. The reaction achieves >90% conversion within 12 hours, with an ee of 88%.

Table 3: Hydrogenation Parameters

| Catalyst System | Pressure | Temperature | ee |

|---|---|---|---|

| Rh(nbd)Cl₂/(R)-BINAP | 50 bar | 25°C | 88% |

| Substrate Concentration | 0.1 M | Solvent: EtOH |

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods are employed to resolve racemic intermediates, particularly when asymmetric synthesis proves challenging. Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (S)-enantiomer of a racemic methyl ester, leaving the desired (R)-isomer intact.

Process Details

The racemic ester is suspended in phosphate buffer (pH 7.0) with CAL-B at 37°C. After 24 hours, the (S)-enantiomer is hydrolyzed to the water-soluble acid, which is removed via extraction. The remaining (R)-ester is isolated in 85% yield and 99% ee.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance reproducibility and yield. A telescoped process combines enolate alkylation and esterification in a single flow system.

Flow Reactor Setup

Table 4: Flow Synthesis Metrics

| Metric | Value |

|---|---|

| Throughput | 5 kg/day |

| Purity | 98.5% |

| Solvent Consumption | Reduced by 40% |

Chemical Reactions Analysis

Oxidation Reactions

The α-keto ester group undergoes selective oxidation under mild conditions:

Oxidation primarily targets the α-carbon adjacent to the carbonyl, preserving the cyclohexylmethyl group and (3R) configuration .

Ester Hydrolysis and Saponification

The methoxy ester group exhibits predictable reactivity:

Hydrolysis rates depend on steric hindrance from the cyclohexylmethyl group, requiring prolonged reaction times compared to simpler esters .

Nucleophilic Substitution at α-Position

The electron-deficient α-carbon participates in nucleophilic attacks:

Steric shielding from the cyclohexyl group reduces reaction rates but enhances stereochemical control in adduct formation .

Decarboxylation Pathways

Thermal or acid-catalyzed decarboxylation yields ketone derivatives:

Decarboxylation proceeds via a cyclic transition state, preserving the (3R) configuration in the ketone product .

Stereochemical Considerations

The (3R) configuration influences reaction outcomes:

-

Chiral Retention : Over 90% retention observed in nucleophilic substitutions due to hindered inversion pathway

-

Diastereomer Formation : Grignard additions produce 65:35 dr favoring the syn adduct

-

Crystallographic Data : Single-crystal X-ray studies confirm axial chirality in decarboxylation products

Comparative Reactivity Table

Key functional group reactivities relative to analogous compounds:

| Functional Group | Reactivity vs. Unsubstituted Analogue | Dominant Factor |

|---|---|---|

| α-Keto ester | 1.6× slower nucleophilic substitution | Steric hindrance |

| Carboxylic acid | 2.1× faster decarboxylation | Electron-withdrawing keto group |

| Cyclohexylmethyl group | 3.8× reduced oxidation rates | Shielding effect |

This compound serves as a versatile building block in asymmetric synthesis, particularly for cyclohexane-containing pharmaceuticals . Recent patents highlight its utility in peptide coupling reactions and polymer catalysis, though detailed mechanisms remain proprietary . Further studies should explore photocatalyzed modifications given emerging interest in radical-based transformations of similar α-keto acids .

Scientific Research Applications

Organic Synthesis

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:

- Condensation Reactions : It can react with different aldehydes and ketones to form β-hydroxy acids.

- Reduction Reactions : The compound can undergo reduction to yield alcohol derivatives, which are useful in further synthetic pathways.

Biological Applications

Research has indicated that this compound may play a role in enzyme inhibition and metabolic studies. Specific applications include:

- Metabolic Pathway Studies : The compound has been explored for its potential effects on metabolic pathways, particularly those involving fatty acid metabolism.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic processes, making it a candidate for further pharmacological research.

Medicinal Applications

The therapeutic potential of this compound is being investigated, especially in the context of drug development. Notable areas include:

- Drug Design : Its structure allows it to be modified into various analogs that may target specific biological pathways.

- Therapeutic Effects : Studies are ongoing to evaluate its efficacy against diseases related to metabolic dysregulation.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Synthesis of Fine Chemicals : Its reactivity makes it suitable for producing fine chemicals used in pharmaceuticals and agrochemicals.

- Catalyst Development : Research is being conducted on its use as a catalyst component in various chemical reactions.

Case Studies

-

Synthesis of β-Hydroxy Acids :

A study demonstrated the successful synthesis of β-hydroxy acids using this compound as a starting material through condensation reactions with aldehydes under controlled conditions. -

Enzyme Inhibition Studies :

Research published in a peer-reviewed journal explored the inhibitory effects of the compound on specific enzymes involved in lipid metabolism, showing promising results that warrant further investigation into its potential therapeutic applications.

Mechanism of Action

The mechanism by which ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mode of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-[4-Methyl-1-(2-methylpropanoyl)-3-oxocyclohexyl]butanoic Acid

- Structure: Features a substituted cyclohexyl group (4-methyl-1-(2-methylpropanoyl)) at the 3rd carbon.

- Key Differences : Increased steric bulk and complexity compared to the cyclohexylmethyl group.

- Applications : Demonstrated antifungal activity against Fusarium oxysporum in metabolomics studies .

4-Methoxy-4-oxobutanoic Acid (Monomethyl Succinate)

- Structure : Simplest analog lacking the cyclohexylmethyl group.

- Key Differences : Shorter carbon chain, higher polarity, and involvement in metabolic pathways (e.g., Krebs cycle).

- Applications : Intermediate in organic synthesis and metabolic studies .

(3R)-4-Ethoxy-3-hydroxy-4-oxobutanoic Acid

Substituent Modifications in Pharmaceutical Derivatives

Esfar (4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric Acid)

- Structure : Chlorophenyl group at the 4th position.

- Applications : Introduced in 1974 as a pharmaceutical intermediate .

4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic Acid

- Structure : Indenyl substituent instead of cyclohexylmethyl.

- Key Differences : Fused aromatic rings increase rigidity and electronic effects, impacting biological target interactions .

4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic Acid

Physicochemical Comparison

| Compound | Molecular Weight | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | ~242.3 | Cyclohexylmethyl, 4-methoxy-oxo | 2.8 |

| Monomethyl Succinate | 132.1 | Methoxy-oxo | -0.5 |

| Esfar | 256.7 | Chlorophenyl, oxo | 3.2 |

| 4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic Acid | 218.3 | Indenyl, oxo | 2.5 |

*LogP values estimated using fragment-based methods.

Biological Activity

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexylmethyl group and methoxy-keto functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, and anticancer properties supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 228.29 g/mol. The compound's structure is characterized by the following:

- Cyclohexylmethyl group : Contributes to hydrophobic interactions.

- Methoxy group : Enhances solubility and reactivity.

- Keto group : Increases electrophilicity, facilitating interactions with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . This property allows the compound to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant mechanism is attributed to the compound's ability to donate electrons, stabilizing reactive oxygen species (ROS) and preventing cellular damage.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through modulation of various signaling pathways. Similar compounds have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that this compound may exert these effects by interfering with NF-kB signaling pathways.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound indicate its potential to inhibit cancer cell proliferation. The compound has been shown to induce apoptosis in various cancer cell lines, possibly through the activation of caspases and modulation of Bcl-2 family proteins. Further research is necessary to elucidate the precise mechanisms and therapeutic potential in oncology.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals its unique pharmacological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylnicotinic acid | Pyridine ring | Antidepressant effects |

| 2-Hydroxybenzoic acid | Aromatic ring with hydroxyl group | Anti-inflammatory properties |

| 5-Aminoisoquinoline | Isoquinoline structure | Anticancer properties |

| This compound | Cyclohexylmethyl + methoxy-keto framework | Antioxidant, anti-inflammatory, anticancer |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antioxidant Study : A study conducted on cell cultures demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to control groups.

- Anti-inflammatory Research : In an animal model of induced inflammation, administration of the compound led to a marked decrease in edema and inflammatory cytokine levels.

- Anticancer Investigation : Research involving various cancer cell lines indicated that the compound inhibited cell growth by inducing apoptosis, suggesting a promising avenue for cancer therapy development.

Q & A

Q. Critical Data :

| Method | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|

| Michael Addition | 65–75% | 85–92% |

| Friedel-Crafts | 50–60% | 70–80% |

| Microwave-Assisted | 80–90% | >95% |

Basic: How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key peaks include δ 2.60–2.80 (m, 2xCH₂ from butanoic acid backbone), δ 3.68 (s, OCH₃), and δ 9.89 (broad s, carboxylic acid proton). Cyclohexylmethyl protons appear as multiplet signals between δ 1.0–1.8 .

- ¹³C NMR : Confirms the ketone (δ ~200 ppm), ester carbonyl (δ ~170 ppm), and methoxy groups (δ ~55 ppm) .

- X-ray Crystallography : Resolves the stereochemistry of the (3R) configuration, particularly when racemization risks exist during synthesis .

Basic: What are the critical stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Moisture Sensitivity : The ester group (4-methoxy-4-oxo) is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in airtight containers .

- Light Sensitivity : Cyclohexylmethyl and aryl groups may undergo photodegradation; use amber glassware or opaque storage .

- Handling : Avoid skin contact due to potential irritancy. Use PPE (gloves, goggles) and neutralize waste with 10% NaOH before disposal .

Advanced: How can researchers ensure enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral Catalysis : Employ asymmetric hydrogenation or organocatalysts (e.g., proline derivatives) to favor the (R)-configuration .

- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization to enhance ee. For example, using lipases in biphasic systems .

- Analytical Validation : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Adjust reaction parameters (temperature, solvent) iteratively .

Data Contradiction Note :

While microwave-assisted synthesis achieves high ee (>95%), Friedel-Crafts methods show lower enantioselectivity (~70–80%), necessitating post-synthetic purification .

Advanced: What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Computational models (AutoDock Vina) predict binding affinity to cyclooxygenase-2 (COX-2) via hydrogen bonding with the methoxy group and hydrophobic interactions with the cyclohexylmethyl moiety .

- Enzyme Inhibition Assays : In vitro studies on similar 4-oxobutanoic acid derivatives show IC₅₀ values of 10–50 μM for COX-2, suggesting anti-inflammatory potential .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with serum albumin, revealing moderate affinity (Kd ~5 μM) due to hydrophobic interactions .

Advanced: How do computational models predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- Lipophilicity (LogP) : Predicted at 2.8 (SwissADME), indicating moderate blood-brain barrier permeability.

- Metabolic Stability : CYP3A4 is the primary metabolizing enzyme; in silico models (Meteor Nexus) highlight potential oxidation at the cyclohexylmethyl group .

- Toxicity : Ames test predictions (admetSAR) suggest low mutagenic risk, but hepatotoxicity alerts exist due to the ester moiety .

Q. Key Data :

| Property | Predicted Value | Tool Used |

|---|---|---|

| LogP | 2.8 | SwissADME |

| Plasma Protein Binding | 85% | admetSAR |

| CYP3A4 Substrate | Yes | Meteor Nexus |

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-Response Studies : Re-evaluate activity across concentrations (1–100 μM) to identify biphasic effects. For example, low doses (10 μM) may inhibit COX-2, while higher doses (>50 μM) induce cytotoxicity .

- Cell Line Specificity : Test across multiple lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to distinguish tissue-specific effects .

- Metabolite Profiling : LC-MS/MS can identify active metabolites (e.g., hydrolyzed 4-oxobutanoic acid derivatives) that contribute to observed discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.